molecular formula C5H8N4S B1519202 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole CAS No. 299168-18-6

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole

Cat. No.: B1519202
CAS No.: 299168-18-6
M. Wt: 156.21 g/mol
InChI Key: VESRRWGBJZGSBP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group and a hydrazinyl group attached to a thiadiazole ring

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as caspase-3, which is involved in the apoptotic pathway . The inhibition of caspase-3 by this compound leads to a reduction in apoptosis, thereby exhibiting potential anti-apoptotic properties. Additionally, this compound interacts with various proteins through hydrophobic interactions and hydrogen bonding, which can alter protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By inhibiting caspase-3, this compound can prevent programmed cell death, which is beneficial in conditions where excessive apoptosis is detrimental . Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and signaling molecules, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of caspase-3, inhibiting its enzymatic activity and preventing the cleavage of apoptotic substrates . Additionally, this compound can interact with other proteins and enzymes through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity . These interactions result in the modulation of various cellular pathways, including those involved in apoptosis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on caspase-3 and other enzymes, leading to sustained anti-apoptotic activity . Prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-apoptotic and cytoprotective effects, making it a potential therapeutic agent for conditions involving excessive apoptosis . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, leading to cellular dysfunction and damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that retain biological activity . The metabolic flux of this compound can influence the levels of key metabolites, thereby affecting cellular metabolism and function . Additionally, this compound can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways and flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy . Additionally, this compound can be sequestered in certain tissues, leading to localized effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, the accumulation of this compound in the mitochondria can enhance its anti-apoptotic effects by directly inhibiting mitochondrial caspases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole typically involves multi-step procedures. One common method is the cyclization of thiosemicarbazide with dicyclohexyl-carbodimide (DCC) and di-(2-pyridyl)thionocarbonate (DPT). Another approach involves oxidative cyclization of thiosemicarbazides with FeCl3 or the reaction of thiosemicarbazides with carbon disulfide (CS2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Large-scale synthesis often requires optimization of reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The reactions of this compound can yield a variety of products, depending on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of amines.

Scientific Research Applications

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: Research has explored its potential as a bioactive molecule, with studies investigating its effects on various biological systems.

  • Medicine: The compound has been studied for its pharmacological properties, including its potential use as an antimicrobial or anticancer agent.

  • Industry: Its applications extend to the development of new materials and chemicals, leveraging its chemical reactivity and stability.

Comparison with Similar Compounds

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is compared to other similar compounds, such as 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole and 2,5-dihydrazino-1,3,4-thiadiazole

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, as well as a candidate for further exploration in medicinal chemistry and other fields.

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESRRWGBJZGSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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